molecular formula C14H19Cl2N3O4 B1678962 Nitrocaphane CAS No. 54940-95-3

Nitrocaphane

Cat. No.: B1678962
CAS No.: 54940-95-3
M. Wt: 364.2 g/mol
InChI Key: VEBTZMUIBMIPCD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nitrocaphane primarily targets DNA . It acts as a DNA inhibitor , affecting the synthesis and function of DNA within cells .

Mode of Action

This compound exerts its effects by inducing oxidative stress within cancer cells . The nitro group of this compound undergoes bioreductive activation in hypoxic conditions, which are commonly found within solid tumors . This activation leads to changes in the DNA structure, inhibiting its function .

Biochemical Pathways

The mechanism of action of this compound is multifaceted and involves several biochemical pathways . The primary pathway is the induction of oxidative stress, which leads to DNA damage and cell death

Pharmacokinetics

After oral administration, this compound is rapidly absorbed and widely distributed to various tissues within 2 hours . The distribution from highest to lowest concentration is as follows: kidney, liver, lung, thymus, stomach, spleen, intestine, muscle, bone, brain . The concentration of this compound is notably high in tumors . This compound can cross the blood-brain barrier, and it is primarily excreted through urine and feces .

Result of Action

This compound’s action results in the inhibition of DNA and RNA synthesis, with a more pronounced effect on DNA . This leads to cell cycle arrest and ultimately cell death . This compound has been shown to be effective in treating various types of cancers, including neoplasms, immune system diseases, and digestive system disorders .

Action Environment

The action of this compound is influenced by the environment within the body. For instance, the drug’s nitro group undergoes bioreductive activation in hypoxic conditions, which are commonly found within solid tumors . This suggests that the efficacy of this compound may be enhanced in hypoxic environments.

Biochemical Analysis

Biochemical Properties

Nitrocaphane plays a crucial role in biochemical reactions by targeting specific cellular pathways and enzymes that are essential for the survival and proliferation of malignant cells. The compound interacts with enzymes such as poly (ADP-ribose) polymerase (PARP), which is involved in the repair of single-strand DNA breaks. By inhibiting PARP, this compound leads to the accumulation of DNA damage, sensitizing cancer cells to apoptosis. Additionally, this compound modulates inflammatory pathways by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces oxidative stress by generating reactive oxygen species (ROS), which damage cellular components such as DNA, proteins, and lipids. This oxidative stress ultimately triggers apoptotic cell death. This compound also influences cell signaling pathways by inhibiting NF-κB activity, reducing the production of pro-inflammatory cytokines, and promoting apoptotic pathways. Furthermore, this compound affects gene expression by inhibiting PARP, leading to the accumulation of DNA damage and sensitizing cancer cells to apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several biochemical pathways. Primarily, the drug exerts its effects by inducing oxidative stress within cancer cells. This compound’s nitro group undergoes bioreductive activation in hypoxic conditions, commonly found within solid tumors. This activation leads to the formation of ROS, which damage cellular components and trigger apoptotic cell death. Additionally, this compound inhibits PARP, leading to the accumulation of DNA damage and further sensitizing cancer cells to apoptosis. The compound also modulates inflammatory pathways by inhibiting NF-κB activity, reducing the production of pro-inflammatory cytokines, and promoting apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing significant efficacy in reducing tumor size and improving survival rates in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased efficacy in reducing tumor size and improving survival rates. At high doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and DNA repair. The compound interacts with enzymes such as PARP, leading to the accumulation of DNA damage and sensitizing cancer cells to apoptosis. Additionally, this compound modulates inflammatory pathways by inhibiting NF-κB activity, reducing the production of pro-inflammatory cytokines, and promoting apoptotic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells, influencing its efficacy. Studies have shown that this compound accumulates in hypoxic regions of solid tumors, where it undergoes bioreductive activation and exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. In cancer cells, this compound accumulates in hypoxic regions of solid tumors, where it undergoes bioreductive activation and generates ROS, leading to oxidative stress and apoptotic cell death .

Properties

IUPAC Name

2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBTZMUIBMIPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201485
Record name 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54940-95-3
Record name 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54940-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrocaphane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054940953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrocaphane/3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROCAPHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMN3HZW9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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